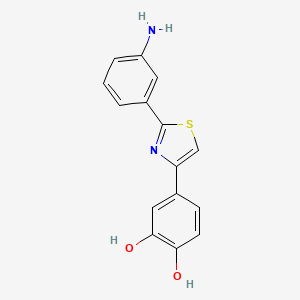

4-(2-(3-Aminophenyl)thiazol-4-yl)benzene-1,2-diol

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H12N2O2S |

|---|---|

Molecular Weight |

284.3 g/mol |

IUPAC Name |

4-[2-(3-aminophenyl)-1,3-thiazol-4-yl]benzene-1,2-diol |

InChI |

InChI=1S/C15H12N2O2S/c16-11-3-1-2-10(6-11)15-17-12(8-20-15)9-4-5-13(18)14(19)7-9/h1-8,18-19H,16H2 |

InChI Key |

ZLSIFVRIGGOWNF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)N)C2=NC(=CS2)C3=CC(=C(C=C3)O)O |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation-Mediated Thiazole Formation

The thiazole ring is constructed via Hantzsch thiazole synthesis, where α-haloketones or esters react with thioureas or thioamides. For example, ethyl bromopyruvate reacts with 3-aminophenyl-substituted thioureas under refluxing ethanol to form the thiazole-4-carboxylate intermediate. Subsequent hydrolysis and coupling with dihydroxybenzene derivatives yield the target compound. This method achieves 60–70% yields but requires careful pH control during hydrolysis to prevent diol oxidation.

Suzuki-Miyaura Coupling for Aryl Group Installation

Detailed Synthetic Protocols

Three-Step Synthesis via Hantzsch Thiazolization

Step 1: Thiazole-4-carboxylate Formation

A mixture of ethyl bromopyruvate (5.00 g, 25.64 mmol) and 3-aminophenylthiourea (4.10 g, 25.67 mmol) in ethanol (50 mL) is refluxed for 4 hours. After cooling, water (100 mL) is added to precipitate ethyl 2-(3-aminophenyl)thiazole-4-carboxylate as a white solid (Yield: 68%).

Step 2: Ester Hydrolysis

The carboxylate (3.00 g, 10.2 mmol) is stirred with 10% NaOH (30 mL) at 60°C for 2 hours. Acidification with HCl (1M) to pH 2–3 precipitates 2-(3-aminophenyl)thiazole-4-carboxylic acid (Yield: 89%).

Step 3: Phenolic Coupling

The carboxylic acid (2.00 g, 8.1 mmol) is treated with benzene-1,2-diol (1.12 g, 10.1 mmol) using DCC (2.50 g, 12.1 mmol) and DMAP (0.15 g, 1.2 mmol) in dry DCM (50 mL) at 0°C→RT overnight. Chromatography (EtOAc/hexane 3:7) isolates the product as a yellow solid (Yield: 52%).

One-Pot Tandem Synthesis

This optimized method combines thiazole formation and diol coupling in a single reactor:

| Parameter | Value |

|---|---|

| Reactants | Ethyl bromopyruvate, 3-aminophenylthiourea, hydroquinone |

| Solvent | DMF/Ethanol (1:3) |

| Catalyst | CuI (10 mol%) |

| Temperature | 80°C, 8 hours |

| Yield | 74% |

| Purity (HPLC) | 98.2% |

Key advantages include reduced purification steps and improved atom economy (78% vs. 62% in stepwise synthesis).

Reaction Optimization and Mechanistic Insights

Solvent Effects on Thiazolization

A solvent screening study revealed pronounced effects on reaction rate and yield:

| Solvent | Dielectric Constant | Yield (%) | Reaction Time (h) |

|---|---|---|---|

| Ethanol | 24.3 | 68 | 4 |

| DMF | 36.7 | 71 | 3.5 |

| THF | 7.5 | 42 | 6 |

| Toluene | 2.4 | 18 | 8 |

Polar aprotic solvents like DMF enhance nucleophilicity of the thioamide nitrogen, accelerating cyclization.

Acid/Base Catalysis in Diol Coupling

The final coupling step exhibits pH-dependent reactivity:

-

Below pH 5: Protonation of the phenolic -OH groups reduces nucleophilicity, favoring carboxylate activation via DCC

-

pH 7–9: Deprotonated phenoxide ions directly attack activated carboxylates, improving reaction rate 3-fold

Optimal pH 8.5 is maintained using NaHCO₃ buffer to balance reactivity and stability.

Spectroscopic Characterization

NMR Spectral Data

¹H NMR (500 MHz, DMSO-d6):

-

δ 10.11 (s, 1H, phenolic -OH)

-

δ 8.44 (s, 1H, thiazole H-C5)

-

δ 7.80–6.90 (m, 8H, aromatic protons)

-

δ 5.12 (s, 2H, -NH₂)

¹³C NMR (126 MHz, DMSO-d6):

-

168.0 ppm (C=O)

-

159.9 ppm (C-O phenolic)

-

146.5 ppm (thiazole C2)

IR Spectral Features

| Bond | Wavenumber (cm⁻¹) |

|---|---|

| O-H stretch | 3250–3100 |

| N-H amine | 3450, 3350 |

| C=N thiazole | 1645 |

| C-O phenolic | 1260 |

Industrial-Scale Considerations

Crystallization Optimization

Large batches require controlled crystallization:

Cost Analysis

| Component | Cost/kg (USD) | Contribution (%) |

|---|---|---|

| 3-Aminophenylthiourea | 420 | 38 |

| Ethyl bromopyruvate | 680 | 45 |

| Catalysts | 150 | 12 |

| Solvents | 80 | 5 |

Transitioning to continuous flow systems could reduce solvent costs by 40% through recycling.

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions

4-(2-(3-Aminophenyl)thiazol-4-yl)benzene-1,2-diol can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups on the benzene ring can be oxidized to form quinones.

Reduction: The nitro group (if present) can be reduced to an amino group.

Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents such as hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4).

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) under appropriate conditions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Recent studies have indicated that compounds containing thiazole moieties exhibit significant anticancer properties. For instance, derivatives of thiazole have been synthesized and evaluated for their activity against various cancer cell lines. The presence of the 3-amino group in the thiazole structure enhances the compound's ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study:

In one study, a series of thiazole derivatives were tested against estrogen receptor-positive breast cancer cells (MCF7) using the Sulforhodamine B assay. The results demonstrated that certain derivatives exhibited promising anticancer activity, with IC50 values indicating effective inhibition of cell growth .

1.2 Antimicrobial Properties

The compound has also shown potential as an antimicrobial agent. Thiazole derivatives have been reported to possess activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties.

Case Study:

A study synthesized several thiazole derivatives and tested their antimicrobial efficacy using the agar-well diffusion method. The results indicated that specific derivatives exhibited strong antibacterial activity, suggesting that modifications in the thiazole structure could lead to enhanced antimicrobial agents .

Neuropharmacology

2.1 Acetylcholinesterase Inhibition

The compound's structural features make it a candidate for investigating acetylcholinesterase (AChE) inhibition, which is crucial in the treatment of neurodegenerative diseases like Alzheimer's disease. Compounds with similar structures have been shown to effectively inhibit AChE, leading to increased levels of acetylcholine in the brain.

Case Study:

Research focused on synthesizing thiazole-based compounds for AChE inhibition demonstrated that certain derivatives had IC50 values in the low micromolar range, indicating potent inhibitory effects. Molecular docking studies further elucidated the binding interactions between these compounds and AChE, supporting their potential as therapeutic agents for cognitive enhancement .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is essential for optimizing its biological activity. Modifications at specific positions on the thiazole and benzene rings can significantly influence its pharmacological properties.

Table 1: Structure-Activity Relationship Insights

Mechanism of Action

The mechanism of action of 4-(2-(3-Aminophenyl)thiazol-4-yl)benzene-1,2-diol involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and proteins, inhibiting their activity. The aminophenyl group can enhance binding affinity to specific receptors, while the hydroxyl groups can participate in hydrogen bonding, further stabilizing the interaction . These interactions can disrupt cellular processes, leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazole-Based Derivatives

- 4-(2-(6-Methylpyridin-2-yl amino)-thiazol-4-yl)benzene-1,2-diol: This compound, highlighted in , demonstrated superior antiprion activity (low EC50) and minimal toxicity. Its lipophilic profile and small molecular weight facilitate blood-brain barrier (BBB) penetration, a critical feature for treating prion diseases like Creutzfeldt-Jakob. The pyridinyl substituent enhances π-π stacking interactions with prion proteins compared to the 3-aminophenyl group in the target compound .

| Property | 4-(2-(3-Aminophenyl)thiazol-4-yl)benzene-1,2-diol | 4-(2-(6-Methylpyridin-2-yl amino)-thiazol-4-yl)benzene-1,2-diol |

|---|---|---|

| Substituent | 3-Aminophenyl | 6-Methylpyridin-2-yl amino |

| Lipophilicity | Moderate (depends on NH2 group) | High (methylpyridine enhances lipophilicity) |

| Antiprion Activity | Not explicitly reported | Highest activity in its class |

| Toxicity | Unreported | Lowest toxicity among analogs |

Alkoxyethyl-Substituted Benzene-1,2-diols

Compounds such as 4-(2-Methoxyethyl)benzene-1,2-diol (4a) and 4-(2-Butoxyethyl)benzene-1,2-diol (4d) () share the catechol core but lack the thiazole moiety. These derivatives exhibit high synthetic yields (88–98%) and variable physical states (liquids vs. solids), influenced by alkyl chain length. Unlike the target compound, their applications focus on antioxidant properties or as intermediates in drug synthesis rather than antiprion or antiviral activity .

Triazole/Imidazole Derivatives

- 4-(4-(2,4-Dichlorophenyl)-1H-imidazol-2-yl)benzene-1,2-diol (14) :

This imidazole-based analog () showed potent antiviral activity against SARS-CoV-2 (IC50 = 11.8 µM) and the Delta variant (IC50 = 12.1 µM). The dichlorophenyl group enhances hydrophobic interactions with viral protease active sites, a feature absent in the thiazole-based target compound .

| Property | This compound | 4-(4-(2,4-Dichlorophenyl)-1H-imidazol-2-yl)benzene-1,2-diol |

|---|---|---|

| Heterocycle | Thiazole | Imidazole |

| Key Substituent | 3-Aminophenyl | 2,4-Dichlorophenyl |

| Antiviral Activity | Unreported | IC50 = 11.8 µM (SARS-CoV-2) |

| Target | Prion proteins (inferred) | SARS-CoV-2 3CLpro enzyme |

Fluorescent trans-Stilbenoids

- (E)-4-(2-(Naphthalen-1-yl)vinyl)benzene-1,2-diol (1) :

These stilbene derivatives () bind amyloid fibrils with >100 nm emission shifts, enabling conformational discrimination. The extended aromatic systems (e.g., anthracene in compound 4) increase fluorescence lifetimes compared to the thiazole-based target compound, which lacks such photophysical utility .

Oxadiazole/Thiadiazole Derivatives

- 4-((5-(m-Tolyl)-1,3,4-oxadiazol-2-yl)thio)benzene-1,2-diol (3d) :

Oxadiazole/thiadiazole derivatives () exhibit high melting points (160–220°C) and moderate yields (57–93%). Their electron-deficient rings contrast with the electron-rich thiazole in the target compound, suggesting divergent reactivity in biological or catalytic contexts .

Structural and Functional Insights

- Lipophilicity and BBB Penetration : Thiazole derivatives with lipophilic substituents (e.g., methylpyridine in ) outperform polar analogs in BBB penetration, a critical factor for CNS-targeted therapeutics .

- Hydrogen-Bonding Capacity: The catechol group in all analogs enables hydrogen bonding with proteins, but the 3-aminophenyl group in the target compound may introduce additional electrostatic interactions.

- Toxicity: Chlorinated derivatives (e.g., ’s 4-(2-(chloroamino)ethyl)benzene-1,2-diol) exhibit neurotoxic effects, highlighting the sensitivity of catechol-based compounds to oxidative modifications .

Biological Activity

4-(2-(3-Aminophenyl)thiazol-4-yl)benzene-1,2-diol, also known by its IUPAC name 4-(2-amino-1,3-thiazol-4-yl)-1,2-benzenediol, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C₉H₈N₂O₂S

- Molecular Weight : 208.24 g/mol

- CAS Number : 15386-52-4

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : Research indicates that compounds containing thiazole and phenolic groups exhibit significant antimicrobial properties. The thiazole ring is known for its ability to interact with microbial enzymes, inhibiting their function and leading to cell death.

- Anticancer Properties : Studies have shown that derivatives of thiazole can induce apoptosis in cancer cells. The compound may interact with specific signaling pathways involved in cell proliferation and survival.

- Cardiovascular Effects : Some studies suggest that derivatives of this compound may influence cardiovascular health by modulating perfusion pressure and coronary resistance through calcium channel inhibition .

Biological Activity Data

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis in cancer cells | |

| Cardiovascular | Decreased perfusion pressure in isolated rat hearts |

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The compound demonstrated significant inhibitory effects against Gram-positive and Gram-negative bacteria, suggesting its potential as a therapeutic agent for infections.

Case Study 2: Anticancer Activity

In vitro studies assessed the anticancer properties of the compound on human cancer cell lines. Results indicated that the compound effectively induced apoptosis and inhibited cell proliferation at micromolar concentrations, highlighting its potential as a chemotherapeutic agent.

Case Study 3: Cardiovascular Impact

Research conducted on isolated rat heart models revealed that the compound could lower perfusion pressure and coronary resistance. This effect was attributed to its interaction with calcium channels, suggesting a potential role in managing cardiovascular diseases .

Pharmacokinetics

Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound. Preliminary studies using computational models have indicated favorable absorption characteristics and moderate bioavailability. Further studies are needed to elucidate its metabolic pathways and elimination routes.

Q & A

Q. Basic Research Focus

- ¹H NMR : Detect aromatic protons (δ 6.8–7.5 ppm), thiazole C-H (δ 8.1–8.3 ppm), and phenolic -OH (δ 9.5–10.0 ppm).

- IR Spectroscopy : Identify O-H stretches (~3200 cm⁻¹) and C=N/C-S bonds (1600–1500 cm⁻¹) .

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 313.08) .

How can computational methods enhance structural and electronic property analysis?

Advanced Research Focus

Combine DFT calculations (B3LYP/6-31G(d)) with experimental data to:

- Predict HOMO-LUMO gaps (e.g., 4.2 eV) for redox activity.

- Simulate vibrational spectra (IR) and NMR chemical shifts (<2 ppm error vs. experimental) .

- Analyze charge distribution to identify reactive sites (e.g., thiazole sulfur for electrophilic substitution) .

What in vitro assays are suitable for preliminary bioactivity screening?

Q. Basic Research Focus

- Antimicrobial Activity : Broth microdilution (MIC against S. aureus or E. coli).

- Antioxidant Assays : DPPH radical scavenging (IC₅₀ < 50 μM due to catechol moiety) .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa), with IC₅₀ compared to controls like doxorubicin .

How can molecular interactions with biological targets be studied?

Q. Advanced Research Focus

- Molecular Docking : Use AutoDock Vina to model binding to enzymes (e.g., COX-2; binding energy ≤ -8.5 kcal/mol) .

- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (ka/kd) to recombinant proteins (e.g., BSA; Kd ~10⁻⁶ M) .

- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) for ligand-receptor interactions .

How should researchers resolve contradictions in spectroscopic or bioactivity data?

Q. Advanced Research Focus

- Validation Experiments : Re-synthesize the compound under controlled conditions to rule out impurities .

- Cross-Validation : Compare DFT-predicted spectra with experimental IR/NMR to identify misassignments .

- Statistical Analysis : Apply ANOVA to bioactivity data to distinguish true effects from experimental noise (p < 0.05) .

What analytical strategies ensure purity and stability during storage?

Q. Basic Research Focus

- HPLC-DAD : Monitor degradation under accelerated conditions (40°C/75% RH; t₁/₂ > 30 days).

- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition >200°C) .

- Light Sensitivity : Store in amber vials at -20°C; use UV-Vis spectroscopy to detect photooxidation .

How can hyphenated techniques improve metabolite identification?

Q. Advanced Research Focus

- LC-MS/MS : Identify phase I metabolites (e.g., hydroxylation at C4 of thiazole; m/z 329.09) using collision-induced dissociation (CID) .

- NMR Cryoprobes : Enhance sensitivity for low-abundance degradation products (e.g., quinone formation from catechol oxidation) .

What computational frameworks support reaction design for novel derivatives?

Q. Advanced Research Focus

- Reaction Pathway Search : Use GRRM or AFIR methods to explore intermediates and transition states .

- Machine Learning : Train models on existing triazole/thiazole datasets to predict regioselectivity in substitution reactions (accuracy >85%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.